molecular formula C14H15ClN4O3 B2716096 (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034398-30-4

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2716096
CAS No.: 2034398-30-4
M. Wt: 322.75
InChI Key: CQJGJYQKPZGKFK-UHFFFAOYSA-N
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Description

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloropyrimidine moiety, a piperidine ring, and a methylisoxazole group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the individual components. The chloropyrimidine derivative can be synthesized through chlorination of pyrimidine, while the piperidine and methylisoxazole components are prepared through standard organic synthesis methods. The final compound is obtained by coupling these components under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloropyrimidine moiety, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent choice, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

Chemistry

In chemistry, (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interaction with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone include other chloropyrimidine derivatives, piperidine-containing compounds, and isoxazole-based molecules. Examples include:

  • 5-Chloropyrimidine derivatives
  • Piperidine-based compounds
  • Methylisoxazole derivatives

Uniqueness

What sets this compound apart is its unique combination of these three functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3/c1-9-5-12(18-22-9)13(20)19-4-2-3-11(8-19)21-14-16-6-10(15)7-17-14/h5-7,11H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJGJYQKPZGKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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